molecular formula C30H34N2O10S2 B15013368 N,N'-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide

N,N'-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide

Cat. No.: B15013368
M. Wt: 646.7 g/mol
InChI Key: XMCUJGVSAKOMEV-UHFFFAOYSA-N
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Description

N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is a complex organic compound characterized by the presence of two 3,4,5-trimethoxybenzyl groups attached to a naphthalene-1,5-disulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with naphthalene-1,5-disulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl rings can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzyl groups may facilitate binding to hydrophobic pockets within proteins, while the sulfonamide groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzylamine: A simpler compound with similar methoxybenzyl groups but lacking the naphthalene and sulfonamide moieties.

    N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine: A related compound with a similar naphthalene core but different functional groups.

Uniqueness

N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is unique due to its combination of trimethoxybenzyl and naphthalene-1,5-disulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H34N2O10S2

Molecular Weight

646.7 g/mol

IUPAC Name

1-N,5-N-bis[(3,4,5-trimethoxyphenyl)methyl]naphthalene-1,5-disulfonamide

InChI

InChI=1S/C30H34N2O10S2/c1-37-23-13-19(14-24(38-2)29(23)41-5)17-31-43(33,34)27-11-7-10-22-21(27)9-8-12-28(22)44(35,36)32-18-20-15-25(39-3)30(42-6)26(16-20)40-4/h7-16,31-32H,17-18H2,1-6H3

InChI Key

XMCUJGVSAKOMEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NCC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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